molecular formula C13H25N3O2 B14576370 1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine CAS No. 61532-79-4

1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine

Cat. No.: B14576370
CAS No.: 61532-79-4
M. Wt: 255.36 g/mol
InChI Key: VPRFYHZBOLIRQD-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine is a complex organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of an ethylhexyl group and a nitromethylidene group attached to a hexahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of hexahydropyrimidine with ethylhexyl bromide and nitromethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitromethylidene group can be reduced to form amine derivatives.

    Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon or a strong base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethylhexyl)-2-(nitromethylidene)tetrahydropyrimidine
  • 1-(2-Ethylhexyl)-2-(nitromethylidene)piperidine
  • 1-(2-Ethylhexyl)-2-(nitromethylidene)morpholine

Uniqueness

1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific combination of functional groups and the hexahydropyrimidine ring structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

61532-79-4

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

1-(2-ethylhexyl)-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C13H25N3O2/c1-3-5-7-12(4-2)10-15-9-6-8-14-13(15)11-16(17)18/h11-12,14H,3-10H2,1-2H3

InChI Key

VPRFYHZBOLIRQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1CCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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